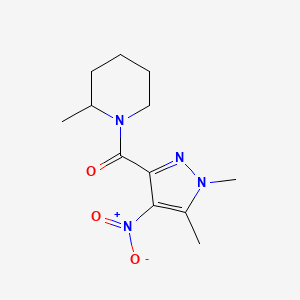![molecular formula C23H24N2O2 B10962900 {3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}propanedinitrile](/img/structure/B10962900.png)
{3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-{[2-(TERT-BUTYL)-5-METHYLPHENOXY]METHYL}-4-METHOXYPHENYL)METHYLENE]MALONONITRILE is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a tert-butyl group, a methoxyphenyl group, and a malononitrile moiety. It is often used in advanced chemical research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{[2-(TERT-BUTYL)-5-METHYLPHENOXY]METHYL}-4-METHOXYPHENYL)METHYLENE]MALONONITRILE typically involves a multi-step process. One common method includes the reaction of 2-(tert-butyl)-5-methylphenol with formaldehyde to form a hydroxymethyl derivative. This intermediate is then reacted with 4-methoxybenzaldehyde under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity 2-[(3-{[2-(TERT-BUTYL)-5-METHYLPHENOXY]METHYL}-4-METHOXYPHENYL)METHYLENE]MALONONITRILE .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-{[2-(TERT-BUTYL)-5-METHYLPHENOXY]METHYL}-4-METHOXYPHENYL)METHYLENE]MALONONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
{3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}propanedinitrile wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Chemie: Wird als Baustein in der organischen Synthese für die Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Studiert auf sein Potenzial als Pharmakophor in der Wirkstoffforschung und -entwicklung.
Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien, wie Polymere und Beschichtungen, aufgrund seiner einzigartigen strukturellen Merkmale.
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt weitgehend von seiner Interaktion mit bestimmten molekularen Zielstrukturen ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen physiologischen Wirkungen führen. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und dem Kontext der Verwendung variieren.
Ähnliche Verbindungen:
- {3-[(2-Tert-butylphenoxy)methyl]-4-methoxybenzylidene}propanedinitrile
- {3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-ethoxybenzylidene}propanedinitrile
- {3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}butanedinitrile
Vergleich: Im Vergleich zu ähnlichen Verbindungen weist this compound aufgrund des Vorhandenseins der Methoxygruppe und der spezifischen Positionierung der Tert-Butyl- und Methylgruppen einzigartige Eigenschaften auf.
Wirkmechanismus
The mechanism of action of 2-[(3-{[2-(TERT-BUTYL)-5-METHYLPHENOXY]METHYL}-4-METHOXYPHENYL)METHYLENE]MALONONITRILE involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the nitrile and methoxy groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile: Known for its use in MALDI-MS and similar structural properties.
trans-1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid monohydrate: Used in similar analytical applications.
Uniqueness
2-[(3-{[2-(TERT-BUTYL)-5-METHYLPHENOXY]METHYL}-4-METHOXYPHENYL)METHYLENE]MALONONITRILE stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Eigenschaften
Molekularformel |
C23H24N2O2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
2-[[3-[(2-tert-butyl-5-methylphenoxy)methyl]-4-methoxyphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C23H24N2O2/c1-16-6-8-20(23(2,3)4)22(10-16)27-15-19-12-17(7-9-21(19)26-5)11-18(13-24)14-25/h6-12H,15H2,1-5H3 |
InChI-Schlüssel |
RKIXNXOLGTVMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC2=C(C=CC(=C2)C=C(C#N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B10962818.png)
![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10962823.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10962831.png)
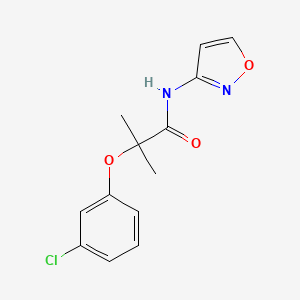
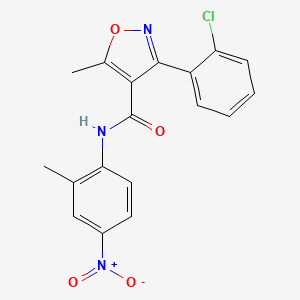
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10962855.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10962857.png)
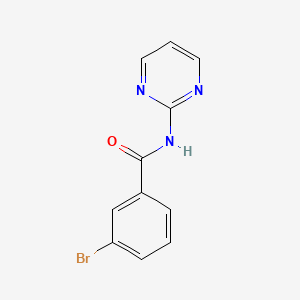
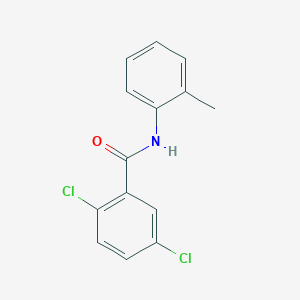
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrazin-2-yl)acetamide](/img/structure/B10962874.png)
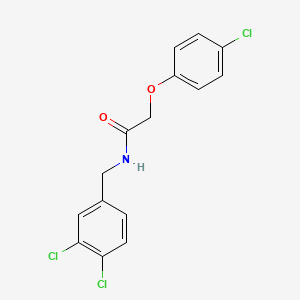
methanone](/img/structure/B10962892.png)
![(5-Ethylthiophen-2-yl)[7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10962893.png)
